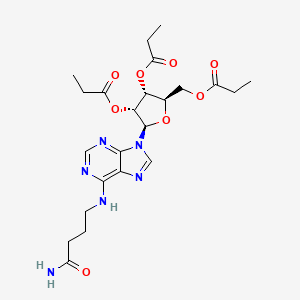
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGR-540 is a prodrug of AGR-529. AGR-540 has been shown to return plasma triglyceride concentrations to normal levels in mouse models. This effect may be attributed to an interaction of the molecule with A1 purinergic receptors of adipose tissue.
Applications De Recherche Scientifique
A2A Adenosine Receptor Agonists and Therapeutic Applications
Adenosine, through its A2A receptors, mediates crucial biological processes such as vasodilation, inflammation, and various central nervous system (CNS) disorders. The A2A receptors are expressed in many tissues, including the lung, liver, heart, and various cardiovascular and immune cells. Scientific research highlights the development of A2A receptor agonists, showing their potential therapeutic applications in treating diseases like inflammation, asthma, myocardial perfusion imaging, sepsis, and wound healing. Despite some clinical trial failures due to side effects, certain A2A receptor agonists have been approved for cardiac ischemia-reperfusion injury and anemia, marking a milestone for further development of new and selective A2A ligands for broader therapeutic applications (Guerrero, 2018).
Adenosine in Mood and Anxiety Disorders
Adenosine receptors, particularly A1 and A2A subtypes, play a significant role in mood and anxiety disorders. Activation of A2A receptors correlates with increased depression-like symptoms, whereas A1 receptor signaling can induce rapid antidepressant effects. Treatments such as sleep deprivation and electroconvulsive therapy, which have therapeutic effects on depression, are mediated through A1 receptor activation or up-regulation. A1 receptors might also contribute to the antidepressant effects of specific treatments like transcranial direct current stimulation and deep brain stimulation. Interestingly, caffeine, an antagonist of adenosine receptors, generally induces anxiogenic effects, indicating a crucial role of adenosine receptors, especially A2A receptors, in the pathophysiology of anxiety disorders (Calker et al., 2019).
Adenosine A2A Receptors in Human Circulating Blood Elements
Adenosine A2A receptors are notably present in various peripheral tissues and human circulating blood elements like platelets, lymphocytes, and neutrophils. Research has extensively studied the affinity and potency of typical adenosine receptor ligands in these cells, showing a single class of binding sites with nanomolar range affinity and Bmax values. These findings suggest that adenosine A2A receptors, through their ubiquitous presence and ligand interactions, have significant potential in therapeutic applications related to the immune system and inflammation (Varani et al., 1998).
Propriétés
Numéro CAS |
104124-23-4 |
|---|---|
Nom du produit |
Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate |
Formule moléculaire |
C23H32N6O8 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-[6-[(4-amino-4-oxobutyl)amino]purin-9-yl]-3,4-di(propanoyloxy)oxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C23H32N6O8/c1-4-15(31)34-10-13-19(36-16(32)5-2)20(37-17(33)6-3)23(35-13)29-12-28-18-21(26-11-27-22(18)29)25-9-7-8-14(24)30/h11-13,19-20,23H,4-10H2,1-3H3,(H2,24,30)(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
Clé InChI |
YDAFJDAEPUHFIH-HYYMDVBZSA-N |
SMILES isomérique |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
SMILES |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
SMILES canonique |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(carboxamido-3-propylamino)-6-(tripropionyl)-2',3',5'-beta-(D-ribosyl)-9-purine Agr 540 Agr-540 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




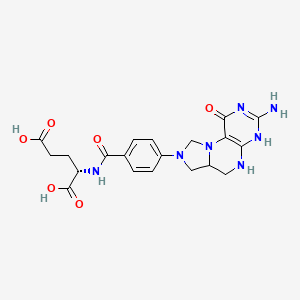
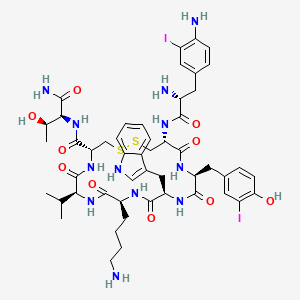

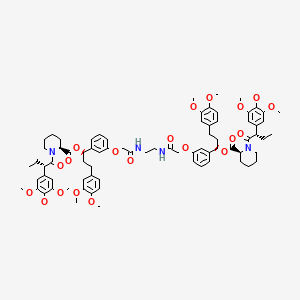
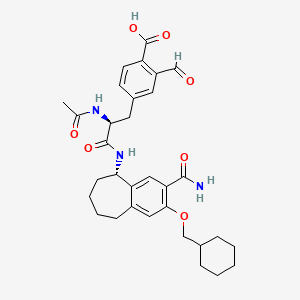

![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)


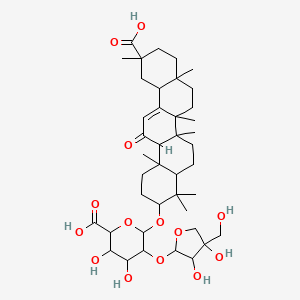
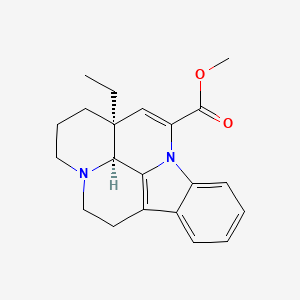

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)